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Introduction
Org 25935, also known as SCH 900435, is a selective inhibitor of the glycine transporter 1

(GlyT-1) that has been investigated for its therapeutic potential in a range of central nervous

system (CNS) disorders, including schizophrenia and alcohol use disorder.[1][2] A critical

aspect of any CNS-acting therapeutic is its ability to effectively cross the blood-brain barrier

(BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the

circulating blood from non-selectively crossing into the extracellular fluid of the central nervous

system where neurons reside. This guide provides a comprehensive overview of the available

scientific information regarding the BBB permeability of Org 25935.

While direct quantitative data on the blood-brain barrier permeability of Org 25935, such as

brain-to-plasma concentration ratios (Kp,uu) from preclinical in vivo studies or specific

efflux/influx rates from in vitro models, are not extensively detailed in publicly available

literature, substantial indirect evidence confirms its ability to penetrate the CNS and exert

pharmacological effects.

Evidence of Blood-Brain Barrier Permeability
The primary evidence for Org 25935's passage across the BBB stems from its observed

pharmacological activity in the central nervous system following systemic administration in both

preclinical and clinical studies.
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One key study explicitly states that Org 25935 "easily passes the blood–brain barrier".[3] This

conclusion is supported by findings that systemic administration of the compound leads to a

measurable elevation of extracellular glycine levels in the brain of freely moving rats, as

determined by microdialysis.[3] The inhibition of GlyT-1, which is predominantly expressed in

the CNS, and the subsequent modulation of neurotransmitter systems within the brain provide

strong functional evidence of its ability to reach its central target.[3]

Furthermore, numerous studies have documented the CNS-mediated effects of Org 25935. For

instance, it has been shown to inhibit ethanol-induced dopamine elevation in brain reward

regions, a mechanism central to its investigation for alcohol use disorder.[4][5] Additionally, it

has demonstrated efficacy in counteracting the effects of the dissociative drug ketamine in

human trials, further confirming its central activity.[1] These consistent observations of CNS-

specific pharmacological responses after systemic dosing underscore its capacity to cross the

BBB.

Mechanism of Action at the Blood-Brain Barrier
The precise mechanisms by which Org 25935 traverses the blood-brain barrier have not been

fully elucidated in the available literature. For small molecules, BBB penetration is governed by

a combination of passive diffusion and carrier-mediated transport (both influx and efflux).[6][7]

The physicochemical properties of Org 25935, such as its lipophilicity, molecular weight, and

hydrogen bonding potential, likely play a significant role in its ability to passively diffuse across

the lipid membranes of the BBB endothelial cells.

It is also plausible that Org 25935 may interact with specific transporters at the BBB. While it is

a potent inhibitor of GlyT-1, it is not known whether it is a substrate for any of the prominent

influx or efflux transporters located at the BBB, such as P-glycoprotein (P-gp) or breast cancer

resistance protein (BCRP). Further studies would be required to characterize these potential

interactions.

Proposed Central Mechanism of Action
Once across the blood-brain barrier, Org 25935 exerts its effects by inhibiting the glycine

transporter 1 (GlyT-1). GlyT-1 is primarily responsible for the reuptake of glycine from the

synaptic cleft in the forebrain, thereby regulating extracellular glycine concentrations.[3] By

blocking this transporter, Org 25935 increases the availability of synaptic glycine.
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This elevation in glycine has significant downstream effects on multiple neurotransmitter

systems, most notably the glutamatergic system via N-methyl-D-aspartate (NMDA) receptors.

Glycine is an obligatory co-agonist at the NMDA receptor, meaning that its presence is required

for receptor activation by glutamate. By enhancing glycinergic tone, Org 25935 potentiates

NMDA receptor function. This modulation of glutamatergic and dopaminergic pathways is

thought to underlie its therapeutic potential.[3]

Blood-Brain Barrier Central Nervous System Synapse

Systemic Circulation Brain Interstitial Fluid

Org 25935
Permeation Org 25935 Glycine Transporter 1

(GlyT-1)
Inhibits

Glycine
Reuptake

Mediates Increased
Synaptic Glycine

Leads to
NMDA Receptor

Modulation

Potentiates Modulation of
Dopamine Release

Influences

Click to download full resolution via product page

Caption: Proposed mechanism of Org 25935 in the CNS after crossing the BBB.

Quantitative Data and Experimental Protocols
A comprehensive search of the scientific literature did not yield specific quantitative data on the

BBB permeability of Org 25935. Therefore, tables summarizing such data and detailed

experimental protocols for their determination cannot be provided at this time. The following

outlines the standard methodologies that would be employed to generate such data.

Table 1: Illustrative Table for In Vivo Blood-Brain Barrier
Permeability Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b10764295?utm_src=pdf-body
https://www.frontiersin.org/journals/psychiatry/articles/10.3389/fpsyt.2011.00008/full
https://www.benchchem.com/product/b10764295?utm_src=pdf-body-img
https://www.benchchem.com/product/b10764295?utm_src=pdf-body
https://www.benchchem.com/product/b10764295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Speci
es

Dose
(mg/k
g)

Route
of
Admi
nistra
tion

Time
Point
(h)

Brain
Conc
entrat
ion
(ng/g)

Plas
ma
Conc
entrat
ion
(ng/m
L)

Unbo
und
Fracti
on in
Brain
(fu,br
ain)

Unbo
und
Fracti
on in
Plas
ma
(fu,pl
asma)

Kp
(Brain
/Plas
ma
Ratio)

Kp,uu
(Unbo
und
Brain/
Unbo
und
Plas
ma
Ratio)

Rat

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Mouse

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Data

not

availa

ble

Table 2: Illustrative Table for In Vitro Blood-Brain Barrier
Permeability Data

Assay Type Cell Line

Apical to
Basolateral
Permeability
(Papp, A-B)
(10⁻⁶ cm/s)

Basolateral to
Apical
Permeability
(Papp, B-A)
(10⁻⁶ cm/s)

Efflux Ratio
(Papp, B-A /
Papp, A-B)

Transwell Assay
Data not

available

Data not

available

Data not

available

Data not

available

Caco-2
Data not

available

Data not

available

Data not

available

Data not

available

MDCK-MDR1
Data not

available

Data not

available

Data not

available

Data not

available
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Standard Experimental Protocols for BBB
Permeability Assessment
Should such data become available, it would likely be generated using the following

established methodologies:

In Vivo Brain Microdialysis: This technique allows for the continuous sampling of the

unbound drug concentration in the brain interstitial fluid of a living animal. When combined

with simultaneous blood sampling, it provides a direct measure of the unbound brain-to-

plasma concentration ratio (Kp,uu), which is the gold standard for assessing BBB

permeability.

Brain and Plasma Pharmacokinetic Studies: In these studies, animals are administered the

drug, and at various time points, brain and blood samples are collected. The total drug

concentrations in both matrices are determined, and the Kp (total brain/total plasma) is

calculated. To determine the more informative Kp,uu, the unbound fractions of the drug in

brain homogenate and plasma are determined using techniques like equilibrium dialysis.

In Vitro Transwell Assays: This method utilizes a monolayer of brain endothelial cells (such

as primary cells or immortalized cell lines like hCMEC/D3) cultured on a semi-permeable

membrane separating two compartments (apical and basolateral), mimicking the BBB. The

rate of drug transport from the apical (blood) side to the basolateral (brain) side and vice

versa is measured to determine the apparent permeability coefficient (Papp). An efflux ratio

greater than 2 is generally indicative of active efflux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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